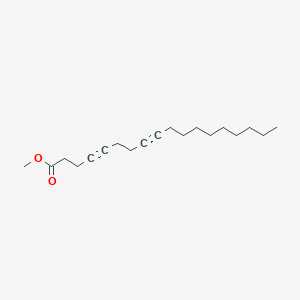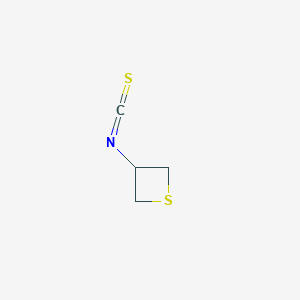
3-Isothiocyanatothietane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiocyanatothietane is an organic compound characterized by the presence of an isothiocyanate group attached to a thietane ring Thietane is a four-membered ring containing one sulfur atom The isothiocyanate group, with the general formula R−N=C=S, is known for its reactivity and presence in various biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatothietane can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the one-pot synthesis under aqueous conditions, which is both economical and suitable for large-scale production . This method involves the in situ generation of dithiocarbamate salts followed by their desulfurylation to form the desired isothiocyanate.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isothiocyanatothietane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atom of the isothiocyanate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Thioureas, carbamates, and other derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isothiocyanatothietane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and thioureas.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Isothiocyanatothietane involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This reactivity underlies its antimicrobial and anticancer activities, as it can disrupt essential biological processes in pathogens and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: Derived from glucoraphanin in broccoli, known for its anticancer and antioxidant properties.
Uniqueness of 3-Isothiocyanatothietane: this compound is unique due to its thietane ring, which imparts distinct chemical reactivity and potential biological activities. Its structural features differentiate it from other isothiocyanates, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
59288-36-7 |
|---|---|
Molekularformel |
C4H5NS2 |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
3-isothiocyanatothietane |
InChI |
InChI=1S/C4H5NS2/c6-3-5-4-1-7-2-4/h4H,1-2H2 |
InChI-Schlüssel |
HJRBPDJVUGJEAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


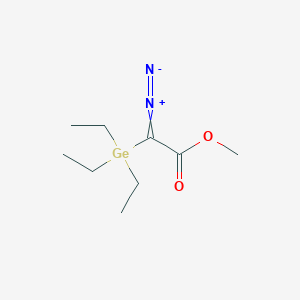
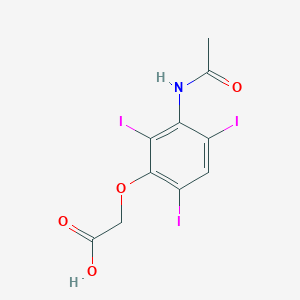
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
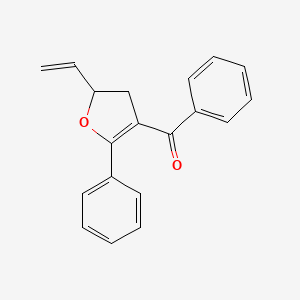
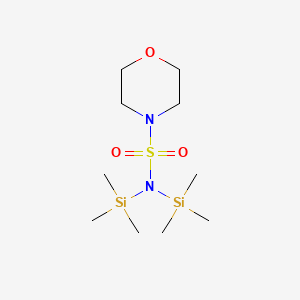
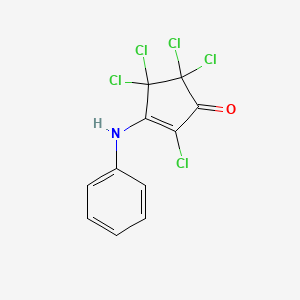
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)



![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)

